molecular formula C5H7BN2O3 B151209 2-Methoxypyrimidine-5-boronic acid CAS No. 628692-15-9

2-Methoxypyrimidine-5-boronic acid

Cat. No.: B151209
CAS No.: 628692-15-9
M. Wt: 153.93 g/mol
InChI Key: YPWAJLGHACDYQS-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-5-boronic acid is an organoboron compound with the molecular formula C5H7BN2O3 and a molecular weight of 153.93 g/mol It is a derivative of pyrimidine, featuring a boronic acid group at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxypyrimidine-5-boronic acid can be synthesized from 5-bromo-2-methoxypyrimidine through a series of reactions . The typical synthetic route involves the following steps:

    Lithiation: The 5-bromo-2-methoxypyrimidine is treated with n-butyllithium to form the corresponding lithium intermediate.

    Borylation: The lithium intermediate is then reacted with triisopropyl borate to introduce the boronic acid group.

    Hydrolysis: The resulting boronate ester is hydrolyzed to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyrimidine-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.

    Oxidation: The products are typically alcohols or ketones.

    Substitution: The products depend on the nucleophile used, resulting in various substituted pyrimidines.

Scientific Research Applications

2-Methoxypyrimidine-5-boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxypyrimidine-5-boronic acid primarily involves its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations . The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxypyrimidine-5-boronic acid is unique due to the presence of both the methoxy and boronic acid groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile building block for various applications.

Properties

IUPAC Name

(2-methoxypyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O3/c1-11-5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWAJLGHACDYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371597
Record name 2-Methoxypyrimidine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628692-15-9
Record name 2-Methoxypyrimidine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxypyrimidin-5-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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